Product packaging for 3-(Ethyl(trifluoromethyl)amino)phenol(Cat. No.:)

3-(Ethyl(trifluoromethyl)amino)phenol

Cat. No.: B11732653
M. Wt: 205.18 g/mol
InChI Key: BLKVQBGNFYBPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemistry, especially in the development of pharmaceuticals and agrochemicals. smolecule.comepa.gov Approximately 20% of all pharmaceuticals contain fluorine. smolecule.com The trifluoromethyl (CF3) group, in particular, is a key substituent used to enhance the properties of bioactive molecules. wikipedia.org Its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. wikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group. wikipedia.org This stability can prevent oxidative metabolism at the site of fluorination, thereby increasing the half-life and bioavailability of a drug candidate. wikipedia.org Furthermore, the substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can block metabolic hotspots within a molecule. wikipedia.org The unique combination of high electronegativity, steric profile, and lipophilicity makes the trifluoromethyl group an invaluable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. wikipedia.org

Overview of the Phenolic and Amine Functional Groups in Aromatic Systems

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group attached directly to an aromatic ring. chembk.com This structural feature imparts distinct chemical properties. The hydroxyl group makes phenols mildly acidic, more so than aliphatic alcohols, due to the resonance stabilization of the resulting phenoxide anion. chembk.com The negative charge of the deprotonated oxygen can be delocalized across the aromatic pi system, increasing the acidity. chembk.com The phenolic hydroxyl group is also a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chembk.com

Aromatic amines, or anilines, feature an amino (–NH2, –NHR, or –NR2) group bonded to an aromatic ring. The nitrogen's lone pair of electrons can also participate in the ring's pi system, making the aromatic ring more reactive towards electrophiles. However, when the nitrogen atom is substituted with a strong electron-withdrawing group like trifluoromethyl, its properties change dramatically. The N-trifluoromethyl group significantly reduces the basicity of the amine due to the powerful inductive effect of the three fluorine atoms. Research has shown that while N-trifluoromethyl amines can be synthesized, they are often prone to hydrolysis, a factor that can limit their application. nih.gov

Research Trajectories for Complex Aromatic Systems Bearing Trifluoromethyl and Alkylamine Moieties

The synthesis of complex aromatic molecules that incorporate trifluoromethyl, alkyl, and amine functionalities is an active area of research. These structural motifs are prevalent in a wide range of pharmaceuticals and advanced organic materials. wikipedia.org Consequently, significant effort has been dedicated to developing efficient methods for introducing these groups into molecular frameworks. wikipedia.org

Research in this area often focuses on late-stage functionalization, where key groups are introduced at the end of a synthetic sequence. This approach is highly valuable in drug discovery for rapidly creating libraries of related compounds for biological screening. Methodologies for the direct trifluoromethylation and alkylation of aromatic amines are of particular interest. The development of novel reagents and catalytic systems that can achieve these transformations with high selectivity and functional group tolerance remains a contemporary challenge in organic chemistry. google.com The resulting complex molecules, such as those with the 3-(ethyl(trifluoromethyl)amino)phenol framework, are investigated for their potential applications, leveraging the combined electronic and steric effects of the different substituents to achieve desired chemical or biological activity. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F3NO B11732653 3-(Ethyl(trifluoromethyl)amino)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-[ethyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-4-3-5-8(14)6-7/h3-6,14H,2H2,1H3

InChI Key

BLKVQBGNFYBPAK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl Trifluoromethyl Amino Phenol and Analogous Compounds

Strategies for Introducing the Trifluoromethyl Group

The introduction of a trifluoromethyl group is a critical step in the synthesis of compounds like 3-(Ethyl(trifluoromethyl)amino)phenol. Various methods have been developed, broadly categorized into electrophilic, nucleophilic, radical, and transition-metal-catalyzed approaches.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. For the synthesis of trifluoromethylated phenols and anilines, this approach often utilizes highly reactive electrophilic trifluoromethylating agents.

Key reagents in this category include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts like Umemoto's reagents. cas.cn These reagents can directly trifluoromethylate phenols, although the direct trifluoromethylation of the oxygen atom can be challenging due to its "hard" nature. cas.cn More commonly, these reagents are used to trifluoromethylate the aromatic ring itself. For instance, the direct C-H trifluoromethylation of phenol (B47542) derivatives can be achieved, often with regioselectivity influenced by the directing effects of the hydroxyl group.

Reagent TypeExamplesApplication
Hypervalent IodineTogni's ReagentsDirect C-H trifluoromethylation of phenols and other aromatics.
Sulfonium SaltsUmemoto's ReagentsElectrophilic trifluoromethylation of a wide range of nucleophiles.
Thioperoxide ReagentsN-((trifluoromethyl)thio)benzenesulfonamideElectrophilic trifluoromethylthiolation of carbonyls and aromatics. rsc.org

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation employs reagents that act as a source of the trifluoromethyl anion ("CF3-"). A prominent reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent. researchgate.net This reagent, in the presence of a suitable initiator, can trifluoromethylate a variety of electrophilic substrates.

In the context of synthesizing analogs, nucleophilic trifluoromethylation can be applied to carbonyl compounds to generate trifluoromethylated alcohols. For example, the reaction of an appropriately substituted aromatic aldehyde or ketone with TMSCF3 can yield a trifluoromethylated carbinol, which can be a precursor to the final molecule. researchgate.netmdpi.com Fluoroform (CHF3) can also serve as a precursor to the trifluoromethyl anion under strongly basic conditions. youtube.com

ReagentDescriptionTypical Substrates
Trimethyl(trifluoromethyl)silane (TMSCF3)Ruppert-Prakash reagent, a widely used source of nucleophilic CF3. acs.orgAldehydes, ketones, imines.
Fluoroform (CHF3)A gaseous precursor to the trifluoromethyl anion.Carbonyl compounds. youtube.com
Trifluoroacetic acid derivativesCan be decarboxylated to provide a CF3 source.Aryl halides in the presence of a copper catalyst. nih.gov

Radical Trifluoromethylation Pathways

Radical trifluoromethylation introduces a trifluoromethyl radical (•CF3) into an organic molecule. These reactions are often initiated by photoredox catalysis or other radical initiators. This approach has proven effective for the direct C-H trifluoromethylation of arenes and heteroarenes.

For phenol derivatives, biocatalytic methods employing a laccase enzyme have been developed. This method involves the recombination of a phenol radical cation, generated by the enzyme, and a CF3 radical. repec.org Another approach uses visible-light-promoted multiple trifluoromethylation of phenols with CF3I as the trifluoromethyl source. chemistryviews.org These methods can provide access to trifluoromethylated phenols under mild conditions.

MethodInitiator/CatalystKey Features
Biocatalytic TrifluoromethylationLaccase enzymeProceeds under mild conditions and tolerates various functional groups. repec.org
Photoredox CatalysisVisible light, photocatalystAllows for direct C-H trifluoromethylation of aromatic compounds. nih.gov
Thermal InitiationHeatCan be used with radical precursors like trifluoroiodomethane (CF3I).

Transition-Metal-Catalyzed Trifluoromethylation

Transition-metal catalysis offers powerful tools for forming carbon-trifluoromethyl bonds. Copper and palladium are the most extensively studied metals for this purpose, but nickel-mediated transformations have also emerged as a practical alternative. researchgate.netnih.gov These methods often involve the cross-coupling of an aryl halide or a phenol derivative with a trifluoromethyl source.

A notable development is the nickel-mediated trifluoromethylation of phenol derivatives through the activation of the aryl C-O bond. researchgate.netnih.govosti.gov This strategy allows for the direct conversion of readily available phenols into valuable trifluoromethylarenes. Copper-catalyzed methods have also been widely employed for the trifluoromethylation of aryl halides and boronic acids. nih.gov

Metal CatalystSubstrateTrifluoromethyl Source
NickelPhenol derivatives (e.g., aryl tosylates)TMSCF3. researchgate.netnih.gov
CopperAryl halides, boronic acidsTogni's reagent, CF3CO2K. nih.govnih.gov
PalladiumAryl halides, organometallic reagentsTMSCF3. d-nb.info

Asymmetric Trifluoromethylation Methodologies

Asymmetric trifluoromethylation is crucial for the synthesis of chiral molecules containing a trifluoromethyl group. While direct asymmetric trifluoromethylation of a phenol ring is less common, the principles can be applied to create chiral centers in precursors.

For instance, the asymmetric trifluoromethylation of aldehydes and N-acyl oxazolidinones has been achieved with good stereocontrol using chiral catalysts. nih.govglobethesis.com Catalytic asymmetric synthesis of trifluoromethylated γ-amino acids has also been developed via umpolung addition of trifluoromethyl imines to carboxylic acid derivatives. nih.gov These methods could be adapted to synthesize chiral building blocks for more complex molecules.

Phenol Functionalization Techniques

The functionalization of the phenol group is another key aspect of synthesizing this compound and its analogs. This can involve reactions at the hydroxyl group or on the aromatic ring.

Direct C–H functionalization of free phenols has emerged as an efficient strategy to increase molecular complexity. nih.govrsc.org This can include ortho-selective C-H functionalization reactions catalyzed by transition metals. rsc.org Other common functionalization techniques include:

Etherification and Esterification: Reactions at the phenolic hydroxyl group to form ethers and esters. nih.gov

Alkylation: Introduction of alkyl groups onto the aromatic ring, often via Friedel-Crafts type reactions. rsc.org

Amination: Introduction of amino groups, for example, through copper-catalyzed ortho-aminomethylation. nih.gov

Carbonylation: Palladium-catalyzed aerobic oxidative carbonylation of a C–H bond of free phenols to synthesize p-hydroxybenzoates. nih.gov

The synthesis of phenols themselves can be achieved through various methods, including the hydrolysis of phenyldiazonium salts or copper-catalyzed hydroxylation of diaryliodonium salts. researchgate.netgoogle.com

Functionalization TechniqueDescription
C-H FunctionalizationDirect introduction of functional groups onto the aromatic ring. nih.govrsc.org
Etherification/EsterificationConversion of the phenolic hydroxyl group. nih.gov
AlkylationIntroduction of alkyl substituents on the ring.
AminationIntroduction of nitrogen-containing functional groups.

Strategies for Hydroxylation in Aromatic Systems

The introduction of a hydroxyl (-OH) group onto an aromatic ring is a fundamental transformation in organic synthesis. Numerous methods exist, ranging from classical approaches to modern catalytic systems.

One common indirect method involves the hydrolysis of a phenyldiazonium salt. This process begins with the reduction of a corresponding nitroaromatic compound to an aniline (B41778), followed by diazotization with nitrous acid, and subsequent decomposition of the diazonium salt in water to yield the phenol. google.com However, this route's feasibility is dependent on the directing effects of other substituents present on the ring. google.com

More direct approaches involve the oxidation of aromatic C-H bonds. Advanced oxidation technologies, such as those using hydrogen peroxide (H₂O₂) as an environmentally benign oxidant, are of significant interest. google.com The efficiency and selectivity of these reactions are often dependent on the choice of catalyst, solvent, and temperature. Catalytic systems employing metals like iron or titanium have been explored for their ability to activate H₂O₂ for aromatic hydroxylation. google.com

Enzymatic hydroxylation presents a highly selective and environmentally friendly alternative. google.com Enzymes like cytochrome P450 monooxygenases can catalyze the direct introduction of oxygen atoms into aromatic molecules with high regioselectivity under mild conditions. google.com

A summary of selected hydroxylation approaches is presented below.

MethodReagents/CatalystKey Features
Diazonium Salt Hydrolysis NaNO₂, HCl; then H₂O, ΔIndirect method; requires aniline precursor. google.com
Fenton Reaction Fe²⁺, H₂O₂Uses advanced oxidation; can be non-selective.
Photocatalysis TiO₂, UV lightAdvanced oxidation technology.
Enzymatic Hydroxylation Cytochrome P450, DioxygenasesHigh selectivity, mild conditions. google.com

O-Functionalization Methods for Phenols

Once the phenolic hydroxyl group is in place, it can be chemically modified through various O-functionalization reactions. These reactions are crucial for introducing protecting groups or for building more complex molecular architectures. The most common transformations are etherification and esterification.

Esterification is frequently achieved by reacting the phenol with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. google.com For more complex couplings, carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the formation of an ester linkage between a phenol and a carboxylic acid. google.com

Etherification, such as in the Williamson ether synthesis, typically involves deprotonating the phenol with a base (e.g., sodium hydride) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. Another important application of O-functionalization is the use of the hydroxyl group as a directing group for ortho-C–H functionalization, enabling further substitution on the aromatic ring. google.com

Amine Functionalization Techniques

The synthesis of the N-ethyl-N-trifluoromethylamino moiety requires a sequence of carefully chosen reactions to install the substituents onto the aromatic amine nitrogen.

Synthesis of Substituted Aromatic Amines

Aromatic amines are a cornerstone of chemical synthesis and can be prepared through several routes. google.com The most common laboratory and industrial method is the reduction of nitroaromatic compounds. This can be achieved using various reducing agents, such as metals (Fe, Sn, Zn) in acidic media or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). google.com

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds between aryl halides or triflates and amines. This approach offers great flexibility in the types of amines and aromatic partners that can be coupled.

Another strategy involves the direct amination of aromatic compounds, although this is often more challenging due to the lower reactivity of the C-H bond.

N-Alkylation Strategies for Introducing Alkyl Moieties

Introducing an ethyl group onto the nitrogen of an aromatic amine can be accomplished through several N-alkylation methods. A classical approach involves the reaction of the amine with an ethyl halide. However, this method can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. google.com In this method, a catalyst, typically based on ruthenium or iridium, temporarily dehydrogenates an alcohol (e.g., ethanol) to form an aldehyde in situ. google.com The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst and yielding the N-alkylated amine with water as the only byproduct. google.com This method allows for the selective mono-alkylation of primary aromatic amines to yield the corresponding secondary amines in high yields under relatively mild conditions. google.com

N-Alkylation MethodAlkylating AgentCatalyst/ReagentsAdvantages/Disadvantages
Direct Alkylation Ethyl Halide (e.g., EtI, EtBr)Base (e.g., K₂CO₃)Simple, but risk of over-alkylation.
Reductive Amination AcetaldehydeReducing Agent (e.g., NaBH₃CN)Good control, forms imine intermediate.
Borrowing Hydrogen EthanolRu or Ir complexAtom-economical, water is the only byproduct, high selectivity. google.com

Formation of Trifluoromethylated Amines

The introduction of a trifluoromethyl (CF₃) group onto a nitrogen atom is a challenging but increasingly important transformation in medicinal and materials chemistry. The strong electron-withdrawing nature of the CF₃ group can significantly alter the properties of the amine.

A variety of reagents have been developed for N-trifluoromethylation. These can be broadly categorized as electrophilic, nucleophilic, or radical trifluoromethylating agents. For the trifluoromethylation of secondary amines, such as an N-ethyl aniline derivative, electrophilic reagents are often employed.

One effective modern strategy involves a one-pot, two-step sequence starting from a secondary amine. The amine first reacts with a reagent like tetramethylammonium (B1211777) trifluoromethanethiolate ((Me₄N)SCF₃) to form a thiocarbamoyl fluoride (B91410) intermediate. This intermediate is then treated with a fluoride source, such as silver fluoride (AgF), to generate the N-CF₃ bond. google.com This method is noted for its mild conditions, high functional group tolerance, and operational simplicity. google.com Another approach utilizes sodium triflinate (CF₃SO₂Na) in a one-pot reaction that also proceeds through a thiocarbonyl fluoride intermediate. google.com

Convergent and Divergent Synthetic Routes for Complex Molecules

Synthesis of a protected 3-bromophenol (B21344) fragment.

Independent synthesis of N-ethyl-N-trifluoromethylamine.

A final cross-coupling reaction (e.g., Buchwald-Hartwig amination) to connect the two fragments, followed by deprotection of the phenol.

Divergent synthesis , in contrast, starts from a common intermediate that is progressively modified to create a library of different but structurally related compounds. google.com While the goal here is a single target, the principles of divergent synthesis can be applied from a key intermediate. For example, starting with 3-aminophenol, one could envision a divergent approach where this central precursor is subjected to different reaction pathways:

Path A: N-ethylation followed by N-trifluoromethylation.

Path B: N-trifluoromethylation followed by N-ethylation.

The choice between these linear sequences derived from a common starting material would depend on the reactivity and compatibility of the functional groups at each step. For instance, the electronic properties of the amine would be drastically different after trifluoromethylation, which would influence the conditions required for the subsequent ethylation step. Planning a synthesis requires careful consideration of which strategy will be more efficient, high-yielding, and robust.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogs is highly dependent on the careful optimization of various reaction parameters. Research into the synthesis of related aminophenol and trifluoromethyl compounds has revealed that factors such as solvent choice, catalyst systems, reaction temperature, and the nature of protecting or activating groups are critical in maximizing product yields and purity.

Systematic studies have been conducted to determine the optimal conditions for key synthetic steps. For instance, in the synthesis of meta-aminophenol derivatives through copper-catalyzed reactions, the choice of solvent has a pronounced effect on the reaction's success. mdpi.com Similarly, the temperature at which the reaction is conducted can significantly influence both the yield and the formation of byproducts. mdpi.com

Detailed research findings have shown that a comprehensive approach to optimization, involving the screening of multiple parameters, is necessary to develop robust and high-yielding synthetic methodologies.

Influence of Solvents and Temperature on Yield

The selection of an appropriate solvent is a fundamental aspect of reaction optimization. In copper-catalyzed cascade reactions for preparing meta-aminophenol derivatives, various solvents were examined to identify the most effective medium. As demonstrated in the table below, 1,2-dichloroethane (B1671644) (DCE) was found to provide the highest yield compared to other solvents like toluene, dioxane, and acetonitrile (B52724) (MeCN). mdpi.com

Changes in reaction temperature were also evaluated to fine-tune the conditions. While a temperature of 70 °C proved optimal in the DCE solvent system, deviations to either 60 °C or 80 °C did not lead to an improvement in yield, indicating a specific temperature profile is required for maximum efficiency. mdpi.com

EntrySolventTemperature (°C)Yield (%)
1Toluene7041
2Dioxane70<5
3MeCN7023
4DCE7058
5DCE6051
6DCE8055

This table is based on data for the synthesis of analogous meta-aminophenol derivatives and illustrates the impact of solvent and temperature optimization. mdpi.com

Impact of Catalysts and Reagents

The choice of catalyst and reagents is paramount in directing the reaction pathway and achieving high yields. For transformations involving trifluoromethyl groups, reagents like trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, are effectively used for nucleophilic trifluoromethylation, often initiated by a fluoride source such as cesium fluoride (CsF). mdpi.com Subsequent transformations, such as the reduction of intermediate oximes to form amino alcohols, can be achieved with high efficiency using reducing agents like Lithium aluminium hydride (LiAlH4), yielding products in the 82-88% range. mdpi.com

In the context of forming the aminophenol structure, transition metal catalysts, particularly copper and palladium, are frequently employed in cross-coupling reactions. mdpi.com The optimization of these catalytic systems often involves screening different ligands and additives. For example, the combination of an IPrCuBr catalyst with a silver salt like AgSbF6 has been shown to be effective. mdpi.com The absence of either the copper or silver component can result in complete reaction failure, with the starting material being recovered quantitatively. mdpi.com

EntryCatalyst SystemConditionsOutcome
1IPrCuBr / AgSbF6DCE, 70 °CDesired product obtained
2AgSbF6 onlyDCE, 70 °CNo reaction
3IPrCuBr onlyDCE, 70 °CNo reaction

This table highlights the essential role of both copper and silver components in a catalytic system for a reaction analogous to the synthesis of the target compound's core structure. mdpi.com

Furthermore, the use of specific activating groups can be crucial. In the synthesis of α-trifluoromethyl amines, employing an N-aryl activating group on an imine intermediate has been found to be critical for obtaining high enantioselectivity and reaction efficiency. nih.gov The electronic properties of these groups can also influence reaction times, with more electron-poor substrates sometimes requiring significantly longer periods to achieve satisfactory yields. nih.gov

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of the Compound

Investigation of Radical Intermediates and Pathways

Radical intermediates play a significant role in reactions involving the trifluoromethyl group. The generation of a trifluoromethyl radical (•CF₃) is a common pathway in various transformations. This highly reactive and electrophilic radical can engage in addition reactions with unsaturated systems or participate in C-H functionalization. nih.govacs.org

In the context of trifluoromethyl-containing compounds, radical pathways are often initiated by single-electron reduction of a suitable precursor, leading to the release of the electrophilic •CF₃ radical. acs.org This radical can then add to alkenes or (hetero)arenes. nih.govacs.org For instance, the addition of a trifluoromethyl radical to an aromatic ring, a process known as the borono-Minisci reaction, has been developed for the trifluoromethylation of heteroarenes. nih.gov While not directly studying 3-(Ethyl(trifluoromethyl)amino)phenol, these principles suggest that radical pathways could be involved in its synthesis or subsequent transformations, particularly if precursors that can generate •CF₃ are used.

Investigations into radical C-H amination reactions have identified cobalt-based catalysts that can generate α-Co(III)-aminyl radical intermediates. nih.gov Such intermediates are electrophilic in nature, a characteristic enhanced by the presence of strong electron-withdrawing groups. nih.gov This suggests that in transformations of this compound, radical intermediates centered on the nitrogen or adjacent carbons could be formed, particularly under catalytic conditions designed to promote homolytic bond cleavage. The kinetic isotope effect (KIE) is a key tool in these investigations; a high primary KIE (e.g., kH/kD = 8.1) is consistent with C-H bond cleavage via hydrogen atom abstraction by a radical intermediate. nih.gov

The stability and reactivity of radical intermediates are heavily influenced by the substituents present. The trifluoromethyl group, being a potent electron-withdrawing group, can stabilize adjacent radical centers to some extent and influences the regioselectivity of radical attack. nih.gov

Analysis of Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process that can initiate radical reactions. acs.org It involves the transfer of a single electron from a photosensitizer or a metal catalyst to a substrate, or vice versa, generating reactive radical ions. acs.orgnih.gov The feasibility of an SET process is governed by the redox potentials of the species involved.

Theoretical and experimental studies have shown that the trifluoromethyl group facilitates SET processes by lowering the reduction potential of the molecule, making it a better electron acceptor. nih.gov In photocatalytic systems, an excited-state photocatalyst can transfer an electron to a substrate containing a trifluoromethyl group, initiating a reaction cascade. acs.orgnih.gov However, thermodynamic factors are critical. For a SET process to be viable, the oxidation potential of the excited photocatalyst must be sufficient to overcome the reduction potential of the substrate. nih.gov In some cases, even with favorable electronic properties, SET can be outcompeted by other pathways like triplet-triplet energy transfer. nih.gov

The oxidation of phenolic compounds, including those with trifluoromethyl substituents like 3-trifluoromethylphenol, has been shown to proceed through a charge-transfer mechanism, which is a form of SET. researchgate.net The quenching of singlet molecular oxygen by phenols is significantly faster for the corresponding phenoxide ions, indicating the importance of the substrate's electron-donating ability in the SET process. researchgate.net This suggests that the phenolic group in this compound could be susceptible to oxidation via an SET mechanism, especially in its deprotonated form.

SET-mediated carbonylation reactions have been developed where a C(sp³)–X bond undergoes single-electron reduction to form a carbon-centered radical. acs.org This highlights a general strategy where SET can be used to generate radicals from various precursors for subsequent functionalization.

ProcessKey FeatureRelevance to this compoundSource
Photocatalytic SET Electron transfer from/to an excited photocatalyst.The CF₃ group can act as an electron acceptor, potentially initiating reactions. acs.orgnih.govnih.gov
Oxidative SET Electron transfer from the substrate to an oxidant.The phenol (B47542)/phenoxide moiety is susceptible to oxidation via SET. researchgate.net
Reductive SET Electron transfer to the substrate from a reductant.Can generate radical intermediates for further reactions. acs.org

Examination of Polar Substitution and Addition Mechanisms

Polar mechanisms, involving the interaction of nucleophiles and electrophiles, are fundamental to the synthesis of many aromatic compounds. In the case of this compound, both the phenol and the amino group can act as nucleophiles, while the aromatic ring's reactivity is modulated by these groups and the trifluoromethyl substituent.

A common method for preparing substituted phenols involves the hydrolysis of a diazonium salt, a classic polar reaction. However, this is not always suitable for trifluoromethyl-substituted phenols due to the meta-directing nature of the trifluoromethyl group during the initial nitration step. google.com An alternative polar pathway involves the reaction of a trifluoromethylhalobenzene with a benzylate to form an ether, followed by hydrogenolysis. google.com

The synthesis of related amino alkyl phenols can proceed through the formation of an imine intermediate, followed by the nucleophilic addition of a phenol. researchgate.net The regioselectivity of this addition, typically ortho to the hydroxyl group, is often directed by hydrogen bonding in the transition state. researchgate.net The synthesis of α-trifluoromethyl amines can be achieved through the addition of organometallic reagents to CF₃-substituted imines, a polar addition reaction. nih.gov

The phenolic hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide. This sodium salt can then participate in nucleophilic substitution reactions, for example, by reacting with an alkyl halide to form an ether linkage. google.com This is a standard Williamson ether synthesis, a classic polar substitution reaction.

The trifluoromethyl group strongly influences the reactivity of the aromatic ring. As a powerful electron-withdrawing and meta-directing group, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself.

Role of Catalysis in Mechanistic Pathways

Catalysis is essential for controlling the efficiency, selectivity, and mechanism of many organic reactions. In the context of synthesizing and transforming trifluoromethyl-containing compounds, various catalytic systems are employed.

Photocatalysis: Visible-light photocatalysts, such as ruthenium or iridium complexes, are widely used to initiate reactions via SET or energy transfer mechanisms. acs.orgnih.gov In a photocatalytic cycle, the catalyst absorbs light and enters an excited state, becoming a potent single-electron oxidant or reductant. nih.gov This can trigger the formation of trifluoromethyl radicals from appropriate precursors, which then engage in the desired reaction. acs.org The catalyst is regenerated in a subsequent step, completing the catalytic cycle. acs.org

Metal Catalysis: Heavy metal catalysts like palladium are used in hydrogenation reactions, for example, in the hydrogenolysis of benzyl (B1604629) ethers to yield phenols. google.com Copper catalysts have been employed in SET-mediated carbonylation reactions, where the copper(I) species facilitates the generation of an alkyl radical via a single-electron transfer process and is regenerated during the catalytic cycle. acs.org Cobalt complexes have been developed for catalytic enantioselective C-H amination, proceeding through radical intermediates. nih.gov

Base Catalysis: Bases play a crucial role in reactions involving phenols by deprotonating the hydroxyl group to form the more nucleophilic phenoxide ion. google.com In some esterification reactions, organic bases are used as catalysts to facilitate the activation of carboxylic acids and the deprotonation of alcohols. acs.org

The choice of catalyst can fundamentally alter the reaction mechanism. For example, in photocatalytic C-H amidation, the reaction can be driven by either a triplet-triplet energy transfer or a single electron transfer process, depending on the properties of the photocatalyst and substrate. nih.gov Similarly, the design of chiral catalysts allows for enantioselective transformations, creating specific stereoisomers of the product. nih.gov

Catalyst TypeRole in MechanismExample ReactionSource
Photocatalysts (e.g., Ru, Ir complexes) Initiate reactions via SET or energy transfer.Generation of •CF₃ for radical additions. acs.orgnih.govnih.gov
Transition Metals (e.g., Pd, Cu, Co) Facilitate redox processes, hydrogenation, and radical generation.Hydrogenolysis of ethers, SET-mediated carbonylation, C-H amination. acs.orgnih.govgoogle.com
Base Catalysts (e.g., NaH, DIPEA) Deprotonate substrates to increase nucleophilicity.Formation of phenoxides for substitution reactions. google.comacs.org

Advanced Spectroscopic Characterization Techniques in Academic Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Ethyl(trifluoromethyl)amino)phenol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton.

Aromatic Region: The protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region of the spectrum. The substitution pattern on the ring influences the chemical shifts and coupling constants of these protons, providing key structural information.

Ethyl Group: The ethyl group would give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The integration of these signals would confirm the number of protons in each group.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The ¹³C NMR spectrum of this compound would display signals for the aromatic carbons, the ethyl group carbons, and the carbon of the trifluoromethyl group.

Aromatic Carbons: The carbon atoms of the phenyl ring would resonate in the downfield region of the spectrum. The carbon attached to the hydroxyl group and the carbon bonded to the nitrogen atom would have distinct chemical shifts due to the electronic effects of these substituents.

Aliphatic Carbons: The two carbon atoms of the ethyl group would appear in the upfield region of the spectrum.

Trifluoromethyl Carbon: The carbon of the trifluoromethyl (-CF3) group would appear as a quartet due to coupling with the three fluorine atoms.

Fluorine NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides valuable information about the electronic environment of the CF3 group.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Phenol)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=C (Aromatic)Stretching1450-1600
C-NStretching1250-1350
C-O (Phenol)Stretching1200-1260
C-F (Trifluoromethyl)Stretching1000-1400 (strong, multiple bands)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of the ethyl group, the trifluoromethyl group, and other characteristic fragments, providing further confirmation of the molecular structure.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic ring. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the phenyl ring.

Solvent λmax (nm) Transition
EthanolExpected in the range of 270-290π→π
CyclohexaneExpected in the range of 260-280π→π

The specific λmax values would be characteristic of the chromophore system present in the molecule.

Based on a comprehensive search of available scientific literature, there is no specific X-ray diffraction data or detailed crystalline structure analysis for the compound This compound .

The performed searches for crystallographic information, including unit cell dimensions, space group, and other structural parameters determined by X-ray diffraction, did not yield any published research findings for this specific molecule. While data exists for structurally related compounds, such as 3-(diethylamino)phenol and other trifluoromethyl-containing aromatic compounds, this information cannot be used to describe the crystal structure of this compound as each compound has a unique crystalline arrangement.

Therefore, it is not possible to generate a scientifically accurate article on the X-ray diffraction and crystalline structure of this compound as requested.

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for investigating the electronic structure of molecules. mdpi.comnih.gov This method is favored for its balance of accuracy and computational efficiency. DFT calculations for this compound typically utilize hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), which have been shown to provide reliable results for a wide range of organic molecules, including phenols and amines. als-journal.comresearchgate.netnih.gov Such studies are fundamental to understanding the molecule's intrinsic properties, from its three-dimensional shape to its vibrational modes and electronic distribution.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. als-journal.com For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this one, which possesses several rotatable bonds, notably the C-N bonds of the ethylamino group and its attachment to the phenyl ring. acs.org The analysis would explore the rotational barriers around these bonds to identify the global minimum energy conformer and other low-energy local minima. The presence of the bulky and highly electronegative trifluoromethyl (CF₃) group, along with the ethyl group on the nitrogen atom, introduces steric and electronic effects that significantly influence the preferred conformation. The optimized geometric parameters provide the foundation for all subsequent computational analyses.

Below is an illustrative table of key optimized geometric parameters that would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleCalculated Value (Å / °)
Bond LengthO-H0.97
C-O (phenol)1.37
C-N (ring-N)1.40
N-C (ethyl)1.46
N-C (CF₃)1.44
C-F1.35
Bond AngleC-O-H109.5
C-N-C (ethyl)118.0
C(ring)-N-C(CF₃)119.0
F-C-F107.5

The predicted spectrum for this compound would feature distinct vibrational frequencies corresponding to specific atomic motions. Key vibrational modes would include:

O-H stretching: A prominent band, typically in the 3500-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

C=C stretching: Vibrations within the aromatic ring, usually found in the 1450-1600 cm⁻¹ range.

C-F stretching: Strong, characteristic vibrations associated with the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region.

C-N stretching: Vibrations for the C-N bonds, expected in the 1200-1350 cm⁻¹ range.

O-H bending: In-plane and out-of-plane bending of the hydroxyl group.

An illustrative table of calculated vibrational frequencies and their assignments is presented below.

Assignment (Vibrational Mode)Calculated Frequency (cm⁻¹)
ν(O-H) stretch3580
ν(C-H) aromatic stretch3085
ν(C-H) aliphatic stretch2970
ν(C=C) aromatic stretch1595
δ(O-H) in-plane bend1410
ν(C-F) asymmetric stretch1325
ν(C-N) stretch1280
ν(C-F) symmetric stretch1150
ν(C-O) stretch1245

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. karazin.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group, which are the main electron-donating centers. The LUMO is likely distributed over the aromatic ring, with a significant contribution from the electron-withdrawing trifluoromethyl group, indicating this region's susceptibility to nucleophilic attack.

ParameterEnergy (eV)
HOMO Energy (E_HOMO)-6.15
LUMO Energy (E_LUMO)-1.20
Energy Gap (ΔE)4.95

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactive sites. mdpi.commdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential values.

Red regions signify areas of high electron density and negative electrostatic potential, making them targets for electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions represent neutral or nonpolar areas.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the phenolic oxygen atom due to its lone pairs of electrons. The area around the highly electronegative fluorine atoms of the trifluoromethyl group would also show negative potential. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor site. The analysis of the MEP map provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their excited-state properties. ucc.edu.gh This analysis provides information on the maximum absorption wavelengths (λmax), oscillator strengths (which relate to absorption intensity), and the nature of the corresponding electronic transitions. researchgate.netmaterialsciencejournal.org

For this compound, TD-DFT calculations would likely predict electronic transitions primarily of the π → π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an anti-bonding π*-orbital (like the LUMO) within the aromatic system. The position of the substituents—the electron-donating ethylamino group and the electron-withdrawing trifluoromethyl group—would influence the energies of these transitions and thus the predicted λmax values.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
2850.152HOMO → LUMO (95%)
2540.089HOMO-1 → LUMO (88%)

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, intramolecular delocalization, and hyperconjugative interactions within a molecule. nih.govnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value signifies a more intense interaction between the electron donor and acceptor. nih.gov

In this compound, NBO analysis would reveal significant intramolecular charge transfer interactions. Key interactions would include the delocalization of the lone pair electrons from the phenolic oxygen (n_O) and the amino nitrogen (n_N) into the anti-bonding π* orbitals of the phenyl ring (π_C=C). These n → π interactions contribute significantly to the stabilization of the molecule. The analysis also provides detailed information on the hybridization of each atom, confirming the sp² character of the aromatic carbons and the sp³ character of the ethyl and trifluoromethyl carbons.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)π* (C_ring - C_ring)25.5
LP (N)π* (C_ring - C_ring)45.8
σ (C_ring - H)σ* (C_ring - C_ring)4.2

Computational Chemistry and Theoretical Modeling of this compound

Synthesis and Characterization of Derivatives and Analogues of 3 Ethyl Trifluoromethyl Amino Phenol

Structural Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for structural modification, readily undergoing reactions to form ethers and esters. These modifications can significantly alter the compound's polarity, hydrogen bonding capability, and steric profile.

One common strategy involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride or an alkali metal carbonate, to form a phenoxide salt. This nucleophilic intermediate can then be reacted with a variety of electrophiles. For instance, reaction with alkyl halides or sulfonate esters yields ether derivatives. A patented procedure for related trifluoromethylphenols describes reacting the sodium salt of the phenol with a chloro-compound to produce the corresponding ether google.com. Similarly, another synthetic approach involves condensing a phenol with haloalkanes like 1-bromo-3-chloropropane to afford ether-linked derivatives ijddd.com.

Acylation of the hydroxyl group to form esters is another facile modification. This is typically achieved by reacting the parent phenol with acyl chlorides or anhydrides in the presence of a base catalyst like pyridine or triethylamine. These ester derivatives can serve as prodrugs in pharmaceutical contexts or as intermediates for further functionalization.

These modifications are summarized in the table below.

Modification Type Reagents Resulting Functional Group Potential Impact on Properties
O-AlkylationAlkyl Halide (R-X), Base (e.g., NaH, K₂CO₃)Ether (-OR)Increased lipophilicity, loss of hydrogen bond donor capability
O-AcylationAcyl Halide (RCOCl), Base (e.g., Pyridine)Ester (-OCOR)Increased lipophilicity, potential for hydrolytic cleavage

Variations in the Alkylamine Moiety

The N-ethyl-N-(trifluoromethyl)amino group significantly influences the electronic properties and lipophilicity of the molecule. Variations in this moiety can be achieved by modifying the N-alkyl substituent or the fluorinated group itself.

The synthesis of these analogues often begins with 3-aminophenol, which can be prepared through several established routes, including the reduction of 3-nitrophenol or the caustic fusion of 3-aminobenzenesulfonic acid wikipedia.orgprepchem.comgoogleapis.com. The amino group of 3-aminophenol can then be selectively alkylated. For example, reductive amination with acetaldehyde could introduce an ethyl group, followed by trifluoromethylation to yield the target structure.

Creating analogues involves using different aldehydes or alkylating agents in the synthesis. For instance, using formaldehyde would lead to an N-methyl analogue, while using propionaldehyde would yield an N-propyl derivative. A patent for a related compound class describes the preparation of N-methyl and N,N-dimethyl amines, highlighting the feasibility of these variations google.com. The synthesis of 3-(diethylamino)phenol, a well-known dye intermediate, further illustrates the chemical accessibility of diverse N-alkylation patterns on the 3-aminophenol core wikipedia.orgresearchgate.net.

Analogue Alkylamine Moiety Precursor Potential Synthetic Reagent
N-Methyl Analogue-NH(CH₃)(CF₃)3-AminophenolFormaldehyde, Trifluoromethylating agent
N,N-Diethyl Analogue-N(CH₂CH₃)₂3-AminophenolEthyl Halide
N-Propyl Analogue-N(CH₂CH₂CH₃)(CF₃)3-AminophenolPropionaldehyde, Trifluoromethylating agent

Substituent Effects on the Aromatic Ring

The introduction of substituents onto the aromatic ring is a powerful strategy for modulating the electronic and steric properties of the molecule. The reactivity and regioselectivity of electrophilic aromatic substitution are governed by the directing effects of the existing groups: the hydroxyl (-OH) and the N-ethyl-N-(trifluoromethyl)amino group.

Both the hydroxyl and amino groups are generally considered activating groups, meaning they increase the rate of electrophilic substitution compared to benzene by donating electron density to the ring through resonance libretexts.orgminia.edu.eglumenlearning.com. They are also ortho-para directors, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves libretexts.org. In 3-(Ethyl(trifluoromethyl)amino)phenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the amino group are C2, C4, and C6. Therefore, these positions are strongly activated and are the most likely sites for substitution.

Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect google.com. However, in this molecule, the trifluoromethyl group is attached to the nitrogen atom, not directly to the ring. Its influence is primarily exerted through the nitrogen, modulating its electron-donating capacity.

The table below summarizes the directing effects of common functional groups relevant to the modification of the aromatic ring.

Substituent Effect on Reactivity Directing Effect Governing Factor
-OH, -ORStrongly ActivatingOrtho, ParaResonance (electron donation) libretexts.orgminia.edu.eg
-NH₂, -NHR, -NR₂Strongly ActivatingOrtho, ParaResonance (electron donation) minia.edu.eg
-Alkyl (e.g., -CH₃)Weakly ActivatingOrtho, ParaInduction (electron donation) libretexts.org
-Halogens (F, Cl, Br, I)Weakly DeactivatingOrtho, ParaInduction (withdrawal) > Resonance (donation) lumenlearning.comlibretexts.org
-NO₂, -CN, -COR, -CF₃Strongly DeactivatingMetaInduction and Resonance (electron withdrawal) libretexts.orglumenlearning.com

This table reflects general principles of electrophilic aromatic substitution.

Given the strong ortho, para-directing nature of the hydroxyl and amino groups, reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to yield products substituted at the C2, C4, and C6 positions. The specific outcome would depend on the reaction conditions and the steric hindrance imposed by the existing substituents.

Synthesis of Polyfluorinated Analogues

Introducing additional fluorine atoms or fluorinated groups onto the aromatic ring can profoundly impact the molecule's properties. Fluorine substitution is known to enhance metabolic stability, increase lipophilicity, and alter binding affinities through unique electronic interactions mdpi.com.

The synthesis of polyfluorinated analogues can be approached in several ways. One method is the direct fluorination of the this compound scaffold using electrophilic fluorinating agents such as Selectfluor®. Given the activating nature of the hydroxyl and amino groups, this reaction would likely proceed at the activated C2, C4, or C6 positions.

Alternatively, polyfluorinated analogues can be constructed from fluorinated starting materials. For example, starting with a di- or tri-fluorinated 3-aminophenol would allow for the subsequent introduction of the ethyl(trifluoromethyl)amino group to build the final molecule. The synthesis of trifluoromethylated amino alcohols from terpenoid precursors using the Ruppert-Prakash reagent (TMSCF₃) demonstrates a method for introducing CF₃ groups, which could be adapted for synthesizing analogues with additional trifluoromethyl substituents mdpi.com.

Design Principles for Novel Derivatives

The design of novel derivatives of this compound is guided by established structure-property relationships in medicinal and materials chemistry. The goal is to systematically modify the core structure to optimize specific characteristics.

Modulation of Lipophilicity and Solubility: The balance between hydrophilicity and lipophilicity is critical for many applications. Converting the phenolic hydroxyl to an ether or ester increases lipophilicity google.com. Conversely, introducing polar substituents, such as carboxyl or additional hydroxyl groups, onto the aromatic ring would increase water solubility. The trifluoromethyl group itself contributes significantly to lipophilicity mdpi.com.

Tuning Electronic Properties: The electronic nature of the aromatic ring can be fine-tuned by adding electron-donating or electron-withdrawing substituents. For example, nitration would introduce a strong electron-withdrawing group (-NO₂), decreasing the electron density of the ring, while alkylation would add an electron-donating group libretexts.orglumenlearning.com. These changes can affect the molecule's reactivity, redox potential, and interactions with biological targets.

Enhancing Metabolic Stability: The introduction of fluorine atoms is a widely used strategy to block metabolic oxidation mdpi.com. Synthesizing polyfluorinated analogues by adding fluorine to the aromatic ring could enhance the metabolic stability of the compound, a key consideration in pharmaceutical design. The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage mdpi.com.

Steric and Conformational Control: Altering the size of the N-alkyl group (e.g., from ethyl to isopropyl) or introducing bulky substituents on the aromatic ring can impose steric constraints that lock the molecule into specific conformations. This can be crucial for optimizing binding selectivity with a biological receptor or for controlling the packing of molecules in a solid-state material. The design of o-aminophenol derivatives has shown that intramolecular hydrogen bonding can influence conformation and, consequently, activity nih.gov.

By applying these principles, new analogues can be rationally designed and synthesized to achieve desired properties, expanding the chemical space and potential applications of this versatile scaffold nih.govnih.gov.

Research Applications and Potential in Chemical Science and Technology

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The structure of 3-(Ethyl(trifluoromethyl)amino)phenol makes it a potentially valuable intermediate in organic synthesis. The phenol (B47542), secondary amine, and trifluoromethyl-substituted aromatic ring offer multiple reaction sites for elaboration into more complex molecules.

The synthesis of related N-alkylated aminophenols often involves the selective alkylation of the amino or hydroxyl group of an aminophenol. researchgate.net For instance, the amino group can be selectively alkylated through imination followed by reduction. researchgate.net Alternatively, protection of the amino group allows for selective O-alkylation. researchgate.net The synthesis of trifluoromethyl anilines has also been explored, with methods for direct trifluoromethylation of anilines being developed. researchgate.netrsc.org These general strategies could likely be adapted for the synthesis of this compound itself.

As a building block, the compound could be utilized in several ways:

Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govontosight.ai The aminophenol scaffold is also present in various biologically active molecules. nih.govnih.gov Therefore, this compound could serve as a precursor to novel bioactive compounds. For example, the phenolic hydroxyl group can be converted into an ether or ester, while the secondary amine can be acylated or undergo further alkylation.

Dye and Pigment Chemistry: Aminophenols are well-known precursors in the synthesis of dyes. nih.gov The specific substitution pattern of this compound could lead to the development of dyes with tailored properties, such as altered absorption spectra or enhanced stability, influenced by the electron-withdrawing trifluoromethyl group.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/ConditionsPotential Product
O-AlkylationAlkyl halide, Base3-(Ethyl(trifluoromethyl)amino)alkoxybenzene
O-AcylationAcyl chloride, Base3-(Ethyl(trifluoromethyl)amino)phenyl acetate
N-AcylationAcyl chloride, BaseN-Acetyl-N-ethyl-3-(trifluoromethyl)aniline derivative
Electrophilic Aromatic SubstitutionElectrophileSubstituted this compound

Exploration in Materials Science for Advanced Functional Materials

The incorporation of fluorine atoms into organic molecules can impart unique properties to the resulting materials, such as increased thermal stability, chemical resistance, and altered electronic characteristics. qualitas1998.netman.ac.ukrsc.org Trifluoromethylated phenols and their derivatives are therefore of interest in materials science.

Polymer Science: Phenolic compounds can be used as monomers in the synthesis of polymers such as phenolics and polyethers. mdpi.com The presence of the trifluoromethyl group in this compound could lead to the development of polymers with enhanced properties. For example, trifluoromethylated polymers often exhibit low surface energy and high hydrophobicity. nih.gov These properties are desirable for applications such as coatings, membranes, and advanced composites.

Organic Electronics: The electronic properties of the aromatic ring are significantly influenced by the strongly electron-withdrawing trifluoromethyl group. This could make this compound and its derivatives interesting candidates for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning of energy levels is crucial.

Contributions to Fundamental Organic Chemistry Research

The study of this compound can contribute to a deeper understanding of fundamental concepts in organic chemistry.

Reaction Mechanisms: The interplay of the different functional groups on the aromatic ring provides a platform for studying reaction mechanisms. For example, the directing effects of the ethylamino and trifluoromethyl groups in electrophilic aromatic substitution reactions would be of interest.

Fluorine Chemistry: The chemistry of fluorinated organic compounds is a vibrant area of research. chemistryviews.org Investigating the synthesis and reactivity of this compound would add to the growing body of knowledge on the influence of fluorine on molecular properties and reactivity. nih.gov

Spectroscopic Analysis: The analysis of the NMR spectra of this compound would provide insights into the electronic environment of the molecule. For instance, 19F NMR is a sensitive probe of the local chemical environment. researchgate.netnovartis.com

Table 2: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeBasis of Estimation
Molecular FormulaC9H10F3NOBased on structure
Molecular Weight205.18 g/mol Based on structure
Boiling Point>200 °CAnalogy with similar substituted phenols
Melting Point50-80 °CAnalogy with similar substituted anilines
pKa (phenol)8-10Influence of electron-withdrawing CF3 group

Potential in Ligand Development for Coordination Chemistry

Aminophenol derivatives are known to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. derpharmachemica.comresearchgate.netugm.ac.id The combination of a soft amine donor and a hard phenoxide donor allows for the coordination of a wide range of metal centers.

Catalysis: Metal complexes of aminophenol ligands have been investigated as catalysts in various organic transformations. derpharmachemica.com The electronic and steric properties of the ligand can be tuned by modifying the substituents on the aminophenol backbone. The trifluoromethyl group in this compound would act as a strong electron-withdrawing group, which could modulate the catalytic activity of its metal complexes.

Fluorinated Ligands: The use of fluorinated ligands in coordination chemistry is an area of growing interest. mdpi.com Fluorine substitution can influence the redox properties of the metal center, the stability of the complex, and its solubility in different solvents. nih.gov This can be advantageous in the design of new catalysts and functional metal complexes.

Q & A

Q. What analytical methods are recommended for quantifying 3-(Ethyl(trifluoromethyl)amino)phenol in synthetic mixtures?

The Folin-Ciocalteu (Folin phenol) assay is a robust colorimetric method for quantifying phenolic compounds. It involves reacting the phenol group with the Folin reagent under alkaline conditions, producing a blue chromophore measurable at 750 nm . For precise quantification in complex mixtures, High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS is recommended. Reference standards (e.g., 3-phenylphenol) should be stored at 0–6°C to maintain stability, as demonstrated in pesticide residue testing protocols .

Q. What synthetic routes and purification techniques are effective for this compound?

A typical synthesis involves nucleophilic substitution or coupling reactions to introduce the ethyl(trifluoromethyl)amino group to a phenolic core. For example, trifluoromethyl-containing intermediates are often purified via column chromatography (e.g., 23% ethyl acetate in petroleum ether) and monitored by TLC (Rf = 0.5 in PE/EtOAc) . Post-synthesis, recrystallization or distillation under reduced pressure ensures purity. Structural analogs like travoprost, an antiglaucoma drug, employ similar trifluoromethyl-phenol intermediates, highlighting the relevance of controlled reaction conditions (e.g., low-temperature stirring) .

Advanced Research Questions

Q. How does the trifluoromethyl group in this compound influence its pharmacological bioactivity and metabolic stability?

The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and target binding affinity. For example, in FDA-approved drugs like travoprost, the -CF₃ group reduces oxidative degradation and improves corneal penetration . Comparative studies on fluorinated analogs, such as {3-[3-(trifluoromethyl)phenyl]phenyl}acetic acid, demonstrate that -CF₃ increases resistance to cytochrome P450 metabolism by 30–50% compared to non-fluorinated analogs . Advanced computational modeling (e.g., molecular docking) can predict interactions with biological targets, such as prostaglandin receptors, to optimize bioactivity .

Q. What experimental strategies address yield inconsistencies in synthesizing this compound derivatives?

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the trifluoromethyl group). To mitigate this:

  • Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions .
  • Optimize reaction stoichiometry via Design of Experiments (DoE), varying parameters like temperature, catalyst loading, and solvent polarity.
  • Employ real-time monitoring (e.g., in situ IR spectroscopy) to detect intermediate formation and adjust conditions dynamically . Case studies on ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate synthesis highlight multi-step optimization, where bromine substitution and ketone stabilization steps improved yields by 20–35% .

Q. How can researchers validate the purity of this compound for regulatory compliance?

Purity validation requires a combination of:

  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities.
  • Spectroscopy : ¹H/¹³C NMR and FT-IR to confirm structural integrity.
  • Mass Spectrometry : High-resolution LC-MS for exact mass verification (e.g., molecular ion [M+H]⁺). Reference standards, such as 3-[1-(dimethylamino)ethyl]phenol, are critical for method validation and must comply with pharmacopeial guidelines (USP/EP). Traceability documentation ensures regulatory acceptance .

Methodological Considerations

Q. What are the best practices for studying structure-activity relationships (SAR) in trifluoromethyl-phenol derivatives?

  • Synthetic Diversity : Introduce substituents (e.g., halogens, alkyl chains) at the 4-position of the phenol ring to assess electronic and steric effects .
  • Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using enzyme-linked immunosorbent assays (ELISA) .
  • Computational Tools : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of -CF₃, while molecular dynamics simulations assess binding kinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies may stem from assay variability or impurity profiles. Solutions include:

  • Standardized Protocols : Adopt OECD guidelines for in vitro toxicity assays (e.g., MTT assays for cytotoxicity).
  • Batch Analysis : Compare impurity profiles (e.g., via GC-MS) across studies to identify confounding compounds .
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., trifluralin derivatives) to identify trends in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.